molecular formula C4H9N5 B2535505 methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine CAS No. 1249712-29-5

methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine

Cat. No.: B2535505
CAS No.: 1249712-29-5
M. Wt: 127.151
InChI Key: UCMFGLAEQNQETA-UHFFFAOYSA-N
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Description

Methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine is a chemical compound with the molecular formula C4H9N5 It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine typically involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole-5-carbaldehyde with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

1-methyl-1H-1,2,3,4-tetrazole-5-carbaldehyde+methylamineThis compound\text{1-methyl-1H-1,2,3,4-tetrazole-5-carbaldehyde} + \text{methylamine} \rightarrow \text{this compound} 1-methyl-1H-1,2,3,4-tetrazole-5-carbaldehyde+methylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to ensure the final product meets the required specifications. Advanced techniques like chromatography and crystallization are often employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-aminotetrazole: Similar in structure but lacks the methylamine group.

    1H-Tetrazol-5-amine, 1-methyl-: Another derivative of tetrazole with different functional groups.

Uniqueness

Methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-1-(1-methyltetrazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c1-5-3-4-6-7-8-9(4)2/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMFGLAEQNQETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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